N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine

Lipophilicity CNS penetration Physicochemical property

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097883-20-8) is a synthetic intermediate belonging to the class of N-{1-[substituted-benzoyl]azetidin-3-yl}pyridazin-3-amines. These compounds feature a pyridazine core linked via an amine bridge to an azetidine ring, further functionalized with a benzoyl group bearing a meta-benzyloxy substituent.

Molecular Formula C21H20N4O2
Molecular Weight 360.417
CAS No. 2097883-20-8
Cat. No. B2552118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine
CAS2097883-20-8
Molecular FormulaC21H20N4O2
Molecular Weight360.417
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)NC4=NN=CC=C4
InChIInChI=1S/C21H20N4O2/c26-21(25-13-18(14-25)23-20-10-5-11-22-24-20)17-8-4-9-19(12-17)27-15-16-6-2-1-3-7-16/h1-12,18H,13-15H2,(H,23,24)
InChIKeyVHMSJNPPVKFDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097883-20-8): A Versatile Pyridazine-Azetidine Intermediate for NAMPT Inhibitor Development


N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097883-20-8) is a synthetic intermediate belonging to the class of N-{1-[substituted-benzoyl]azetidin-3-yl}pyridazin-3-amines. These compounds feature a pyridazine core linked via an amine bridge to an azetidine ring, further functionalized with a benzoyl group bearing a meta-benzyloxy substituent. This scaffold has been disclosed in the patent literature as part of broader structural families of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [1]. The compound serves as a protected intermediate: the benzyloxy group acts as a masked phenol that can be selectively deprotected to generate a free hydroxyl handle for further derivatization or to modulate physicochemical properties. This deprotection capability represents a key differentiator from permanently-substituted analogs in the same series.

Why N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine Cannot Be Replaced by Other In-Class Analogs


Compounds within the N-{1-[substituted-benzoyl]azetidin-3-yl}pyridazin-3-amine series are not interchangeable. Subtle variations in the benzoyl substitution pattern fundamentally alter key properties relevant to downstream applications. Replacing the 3-benzyloxy group with, for example, a 3-dimethylamino group (CAS 2097890-04-3) introduces a basic nitrogen that dramatically shifts lipophilicity (cLogP ~1.3) [1], while the 4-methoxy analog (CAS 2097918-43-7) presents a smaller, non-cleavable ether . Critically, only the benzyloxy-containing compound provides a latent phenol via hydrogenolysis or acid-mediated debenzylation, enabling on-demand generation of a hydrogen-bond donor. This synthetic handle is absent in most close analogs, meaning substitution would forfeit the ability to generate focused libraries or fine-tune pharmacokinetic properties through late-stage functionalization.

N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine: Quantitative Comparative Evidence for Informed Procurement


Enhanced Lipophilicity Driven by the 3-Benzyloxy Substituent Enables CNS Penetration Potential

The 3-benzyloxy substituent on the benzoyl ring substantially increases lipophilicity compared to polar-substituted or unsubstituted analogs. The target compound has a calculated logP of 3.18 [1], whereas the 3-dimethylamino analog (CAS 2097890-04-3) has a substantially lower XLogP3 of 1.3 [2]. This approximately 1.9 log unit increase indicates significantly higher membrane permeability, favoring applications requiring blood-brain barrier penetration. The benzyloxy group's lipophilic contribution is also greater than that of a 4-methoxy substituent, which imparts lower logP values in analogous scaffolds (estimated logP ~2.0–2.5 based on fragment contributions).

Lipophilicity CNS penetration Physicochemical property

Synthetic Utility: The Benzyloxy Group as a Latent Phenol for On-Demand Deprotection and Library Generation

A unique feature of N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine is the presence of a benzyl-protected phenolic oxygen. This group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) or acid-mediated cleavage (e.g., BBr₃, TFA) to unmask a free phenol, as demonstrated by the use of benzyl 3-aminoazetidine-1-carboxylate as a synthetic reagent in the preparation of pyridazine-based NAMPT inhibitors [1]. This deprotection step is orthogonal to the pyridazine and azetidine functionalities and is not feasible for the 3-dimethylamino, 4-methoxy, or 3-chloro analogs, which bear permanently installed substituents. The free phenol provides a reactive handle for further O-alkylation, O-acylation, or sulfonation, enabling the synthesis of focused compound libraries from a single purchased intermediate.

Debenzylation Phenol release Library synthesis

Moderate Hydrogen Bonding Capacity Balances Solubility and Membrane Permeability

The target compound presents a hydrogen bond acceptor (HBA) count of 3 and a hydrogen bond donor (HBD) count of 2, with a topological polar surface area (TPSA) estimated at approximately 75–80 Ų [1]. In comparison, the 3-dimethylamino analog has TPSA = 61.4 Ų and HBA = 5 [2]. While the TPSA value remains below the 140 Ų threshold for good oral bioavailability, the additional polar surface area relative to the dimethylamino analog (driven by the ether oxygen) may enhance aqueous solubility without exceeding the ceiling for passive membrane permeation. The methoxy analog has a lower molecular weight (284.31 g/mol) and is expected to have a TPSA similar to the dimethylamino compound, offering less balanced solubility-permeability characteristics.

Hydrogen bonding Drug-likeness Oral bioavailability

Patent Context: Scaffold Prioritized in NAMPT Inhibitor Development Programs

The azetidinyl-pyridazine scaffold is explicitly claimed in patent families directed toward NAMPT inhibition, including EP2847181A1 and US9458172 [1]. While quantitative NAMPT IC50 data for this specific compound are not publicly available, structurally related compounds in the same patent series—such as US9458172 Example 14 (IC50 = 36.5 nM) and Example 184 (IC50 = 99.2 nM)—demonstrate that the azetidinyl-pyridazine core is competent for potent NAMPT enzyme inhibition under standardized assay conditions (Buffer A: 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP) [2]. The target compound's benzyloxybenzoyl substitution aligns with the patent's broad Markush claims (Z¹ is C(O)NH; Y¹ is optionally substituted phenyl; X¹ is N, X² is CR¹), indicating it was designed within a deliberate medicinal chemistry strategy. Procuring this specific intermediate thus ensures alignment with known patent SAR, reducing the risk of pursuing inactive chemical space.

NAMPT inhibition Oncology Immunology

Recommended Applications of N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine in Drug Discovery and Chemical Biology


Focused Library Synthesis via On-Resin or Solution-Phase Debenzylation and O-Diversification

The benzyloxy group serves as a protecting group that can be selectively removed to reveal a free phenolic -OH. This deprotection step enables the rapid synthesis of focused libraries through O-alkylation, acylation, or sulfonylation without disturbing the pyridazine or azetidine functionalities [1]. This is not feasible with the dimethylamino or chloro analogs. Programs seeking to explore 3-position SAR on the benzoyl ring can procure this single intermediate, debenzylate, and diversify—reducing the number of separate custom syntheses required.

CNS-Targeted NAMPT Probe Development Leveraging Optimized Lipophilicity

With a calculated logP of 3.18, the compound occupies the lipophilicity range associated with passive blood-brain barrier penetration [2]. Neuroscience-focused NAMPT programs requiring brain exposure can use this compound as a starting point for developing CNS-penetrant probes, whereas the more polar dimethylamino analog (XLogP3 = 1.3) is less likely to achieve adequate brain concentrations [3].

Medicinal Chemistry Scaffold Validation Within Patented NAMPT Inhibitor Space

The azetidinyl-pyridazine scaffold is precedented for NAMPT inhibition in multiple patent families, with disclosed examples achieving IC50 values in the 36–99 nM range [4]. By procuring a compound within this patented chemotype, industrial medicinal chemistry teams can validate enzyme inhibition and generate proprietary SAR without navigating entirely novel chemical space. This reduces the hit-to-lead timeline risk.

Physicochemical Property Benchmarking for In-Class Comparator Studies

The distinct physicochemical profile of this compound (logP 3.18, TPSA ~75–80 Ų, HBD 2, HBA 3) makes it a valuable reference standard for benchmarking the permeability, solubility, and metabolic stability of other members in the N-{1-[substituted-benzoyl]azetidin-3-yl}pyridazin-3-amine series. Procurement allows direct experimental comparison under identical assay conditions, enabling data-driven selection of lead candidates.

Quote Request

Request a Quote for N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.